3-(5-ethyl-1,2,4-oxadiazol-3-yl)-7-methyl-2-quinolinol
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Description
The compound belongs to a class of compounds known for their diverse biological activities, which is a result of their complex molecular structures. These structures often include quinolinone and oxadiazole moieties, which have been extensively studied for their potential in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of compounds similar to "3-(5-ethyl-1,2,4-oxadiazol-3-yl)-7-methyl-2-quinolinol" involves multi-step reactions starting from quinolinone or oxadiazole precursors. For example, Hassan et al. (2017) synthesized novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones from quinolinone precursors through reactions with phosphorus sulfides, indicating the complexity and versatility of synthetic routes for such compounds (Hassan, Abdel‐kariem, & Ali, 2017).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and quinolinone rings is characterized by their heterocyclic nature, which contributes to their biological activity. Structural analyses often include spectroscopic means, including X-Ray crystallography, to confirm the arrangement of atoms within the molecule, as seen in the work of El-Abadelah et al. (2006) on heterocycles fused onto 4-oxoquinolines (El-Abadelah, Al-Hiari, Khanfar, Qaisi, Abu Shuheil, & Boese, 2006).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, reflecting their reactivity towards different reagents. For instance, the formation of oxadiazoline derivatives through 1,3-dipolar cycloaddition reactions, as reported by Huang et al. (2015), showcases the chemical versatility of these molecules (Huang, Fei, Hu, & Liu, 2015).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. These properties are often determined through experimental measurements and are essential for the compound's application in different fields.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies like those conducted by Joshi et al. (2011) on the synthesis and antibacterial activity of oxadiazol-quinoline derivatives illustrate the importance of chemical properties in determining the potential use of these compounds in medicinal chemistry (Joshi, Mandhane, Khan, & Gill, 2011).
Safety and Hazards
properties
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-7-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-12-16-13(17-19-12)10-7-9-5-4-8(2)6-11(9)15-14(10)18/h4-7H,3H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNAKINIEHEVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=C(C=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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